N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide
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Overview
Description
N-Bicyclo[221]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide is a complex organic compound that features a bicyclic structure fused with a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethylamine, which is then reacted with 4-pyren-1-yl-butanoyl chloride under appropriate conditions to form the desired amide. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The pyrene moiety can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea: Similar bicyclic structure but different functional groups.
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-ylmethyl)arenesulfonamides: Contains an oxirane group, leading to different reactivity.
Uniqueness
N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide is unique due to the combination of its bicyclic and pyrene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-pyren-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO/c30-26(29-17-24-16-18-7-8-23(24)15-18)6-2-3-19-9-10-22-12-11-20-4-1-5-21-13-14-25(19)28(22)27(20)21/h1,4-5,7-14,18,23-24H,2-3,6,15-17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULUKFXVSLENQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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